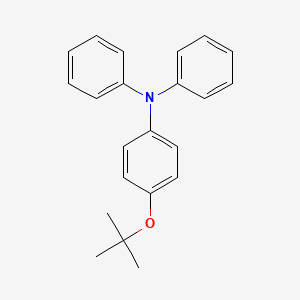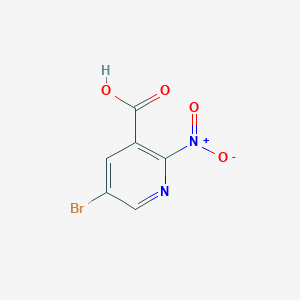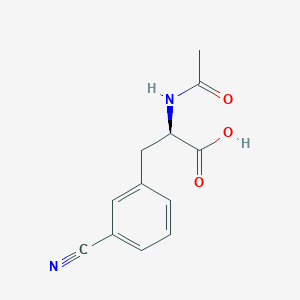
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an acetamido group and a cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and ®-2-aminopropanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-cyanobenzaldehyde and ®-2-aminopropanoic acid under acidic conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted acetamido derivatives.
科学研究应用
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share structural similarities with (2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid and are used in similar applications.
3-(4-Hydroxyphenyl)propionic acid: Another compound with a phenyl group, used in biological studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral recognition studies.
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(3-cyanophenyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1 |
InChI 键 |
ODSLGEVQHKOHHK-LLVKDONJSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



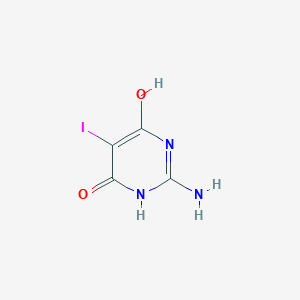

![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)

![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
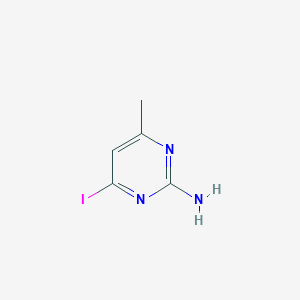
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)


